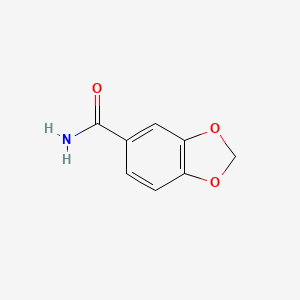

1,3-Benzodioxole-5-carboxamide

Description

The exact mass of the compound 1,3-Benzodioxole-5-carboxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25197. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Benzodioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzodioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSYTLMIRXITQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282252 | |

| Record name | 1,3-benzodioxole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4847-94-3 | |

| Record name | 1,3-Benzodioxole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4847-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxole-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004847943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperonylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-benzodioxole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzodioxole-5-carboxamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRY8JE7TWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Benzodioxole-5-carboxamide

This technical guide provides a comprehensive overview of the synthetic protocols for 1,3-Benzodioxole-5-carboxamide, a valuable compound in medicinal chemistry and drug development. The following sections detail the primary synthetic routes, experimental procedures, and relevant chemical data, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

1,3-Benzodioxole-5-carboxamide and its derivatives are of significant interest due to their diverse biological activities. The synthesis of these compounds typically starts from 1,3-benzodioxole-5-carboxylic acid, also known as piperonylic acid. The core of the synthesis involves the formation of an amide bond, a fundamental transformation in organic chemistry. This guide will focus on the most common and effective methods for achieving this transformation.

Primary Synthetic Pathway: From Carboxylic Acid to Amide

The most prevalent method for the synthesis of 1,3-Benzodioxole-5-carboxamide involves the conversion of 1,3-benzodioxole-5-carboxylic acid into a more reactive intermediate, typically an acyl chloride, which is then reacted with an amine. This two-step process is highly efficient and widely used.

Diagram of the General Synthesis Workflow

Caption: General workflow for the synthesis of 1,3-Benzodioxole-5-carboxamide.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of 1,3-Benzodioxole-5-carboxamide and its N-substituted derivatives.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol describes a general one-pot method for the synthesis of amides from piperonylic acid.[1]

Step 1: Acid Chloride Formation

-

In a dry reaction flask, dissolve piperonylic acid (1.00 eq.) in a suitable solvent such as chloroform (10 mL).[1]

-

Add thionyl chloride (2.00 eq.) and a catalytic amount of DMF (0.01 eq.).[1]

-

Stir the mixture at room temperature for 2 hours.[1] The progress of the reaction can be monitored by TLC.

Step 2: Amidation

-

In a separate flask, dissolve the desired amine (1.50 eq.) and triethylamine (2.00 eq.) in a dry solvent like dichloromethane (15 mL).[1]

-

Slowly add the freshly prepared piperonyloyl chloride solution to the amine solution at 0°C.[2][3]

-

Stir the reaction mixture at room temperature for 2-24 hours.[1][2][3]

-

After the reaction is complete, wash the reaction mixture with water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[1]

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Direct Amidation using Coupling Agents

Peptide coupling reagents can also be employed for the direct synthesis of amides from carboxylic acids and amines, often with high yields and short reaction times.[4]

-

Prepare a solution of 1,3-benzodioxole-5-carboxylic acid (1.0 eq.) in DMF (10 mL).[4]

-

Add a base such as DIEA or TEA (3.0 eq.) while cooling the reaction to 0°C.[4]

-

To this mixture, add a carbodiimide coupling agent like EDC (2.0 eq.) and an additive such as HOBt (2.0 eq.).[4]

-

Finally, add the desired amine (1.5 eq.).[4]

-

Stir the reaction at room temperature for 30-60 minutes.[4]

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.[4]

-

The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 1,3-Benzodioxole-5-carboxamide derivatives.

| Parameter | Method 1: Acyl Chloride | Method 2: Coupling Agent | Reference(s) |

| Starting Material | 1,3-Benzodioxole-5-carboxylic acid | 1,3-Benzodioxole-5-carboxylic acid | [1][4] |

| Activating/Coupling Agent | Thionyl chloride or Oxalyl chloride | EDC, DCC, HATU, etc. | [1][2][4][] |

| Amine Source | Desired primary or secondary amine | Desired primary or secondary amine | [1][4] |

| Base | Triethylamine, Pyridine | DIEA, TEA | [1][2][4] |

| Solvent | Chloroform, Dichloromethane | DMF, Dichloromethane | [1][2][4] |

| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature | [1][2][4] |

| Reaction Time | 2 - 24 hours | 30 - 60 minutes | [1][2][4] |

| Typical Yield | Good to excellent | High | [4][6] |

Synthesis of N-Substituted 1,3-Benzodioxole Derivatives

The protocols described above are versatile and can be adapted for the synthesis of a wide range of N-substituted 1,3-benzodioxole-5-carboxamides by selecting the appropriate starting amine. For instance, the synthesis of N-(benzo[d][1][7]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives has been reported using a similar acid chloride-based methodology.[2][3]

Diagram of Logical Relationships in Synthesis

Caption: Key components for the synthesis of 1,3-Benzodioxole-5-carboxamides.

Conclusion

The synthesis of 1,3-Benzodioxole-5-carboxamide is a well-established process, primarily achieved through the conversion of the corresponding carboxylic acid. The choice between the acyl chloride method and the use of direct coupling agents will depend on the specific substrate, desired scale, and available resources. The protocols and data presented in this guide offer a solid foundation for researchers and professionals engaged in the synthesis of these and related compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 3. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amide Synthesis [fishersci.co.uk]

- 6. upload.wikimedia.org [upload.wikimedia.org]

- 7. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Benzodioxole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzodioxole-5-carboxamide, a derivative of the 1,3-benzodioxole ring system, is a molecule of interest in medicinal chemistry and drug discovery. The 1,3-benzodioxole moiety is a common scaffold in a variety of biologically active compounds, including natural products and synthetic drugs. This document provides a comprehensive overview of the core physicochemical properties of 1,3-Benzodioxole-5-carboxamide, essential for its application in research and development. The information presented herein is intended to be a valuable resource for scientists engaged in drug design, synthesis, and characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for 1,3-Benzodioxole-5-carboxamide are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₃ | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| CAS Number | 4847-94-3 | [2] |

| Melting Point | 165-169 °C | [3] |

| Boiling Point (Predicted) | 283.0 ± 29.0 °C | [4] |

| Density (Predicted) | 1.384 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 16.15 ± 0.20 | [4] |

| Solubility | Soluble in alcohol, sparingly soluble in water. Quantitative data not available. | [5][6] |

| LogP (Predicted for a derivative) | 2.2 (for N-[3-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide) | [7] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the 1,3-Benzodioxole-5-carboxamide sample is dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the capillary tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

-

As the temperature nears the anticipated melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the sample.[8][9]

Boiling Point Determination (for liquids)

While 1,3-Benzodioxole-5-carboxamide is a solid at room temperature, the following is a general protocol for determining the boiling point of a liquid organic compound.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Clamp and stand

Procedure:

-

Place a small amount (a few milliliters) of the liquid sample into the test tube.

-

Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.

-

Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the liquid sample.

-

Immerse the assembly in a heating bath.

-

Heat the bath gently. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the bath to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[10][11][12]

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Analytical balance

-

Various solvents (e.g., water, ethanol, DMSO, etc.)

Procedure:

-

Weigh a precise amount of 1,3-Benzodioxole-5-carboxamide (e.g., 1-5 mg) and place it into a test tube.

-

Add a measured volume of the desired solvent (e.g., 1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble under these conditions.

-

If the compound is not fully dissolved, the amount of dissolved material can be quantified by techniques such as HPLC or UV-Vis spectroscopy after filtering the saturated solution. This allows for the determination of solubility in units like mg/mL or mol/L.[1][13][14]

pKa Determination

The pKa is a measure of the acidity of a compound. It is the pH at which the compound exists in a 50:50 ratio of its protonated and deprotonated forms.

Apparatus:

-

pH meter

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) of known concentration.

-

Co-solvent if the compound is not sufficiently water-soluble.

Procedure (Potentiometric Titration):

-

Dissolve a known amount of 1,3-Benzodioxole-5-carboxamide in a suitable solvent (e.g., a water/organic solvent mixture).

-

Place the solution in a beaker with a stir bar and immerse a calibrated pH electrode.

-

Titrate the solution with a standardized solution of a strong base (or acid, depending on the nature of the analyte), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the compound has been neutralized.[15][16]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Apparatus:

-

Separatory funnel or vials

-

Shaker

-

Centrifuge (optional)

-

Analytical instrumentation for quantification (e.g., HPLC or UV-Vis spectrophotometer)

-

n-Octanol and water (mutually saturated)

Procedure:

-

Prepare mutually saturated solutions of n-octanol and water by shaking them together and allowing the phases to separate.

-

Dissolve a known amount of 1,3-Benzodioxole-5-carboxamide in either the water-saturated octanol or the octanol-saturated water.

-

Add an equal volume of the other phase to a separatory funnel or vial.

-

Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the phases to separate completely. Centrifugation can be used to aid in phase separation.

-

Carefully collect samples from both the aqueous and the octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[17][18][19]

Biological Activity and Signaling Pathways

Derivatives of 1,3-benzodioxole have demonstrated a range of biological activities, suggesting potential therapeutic applications. Two notable areas of activity are the modulation of the thioredoxin system and interaction with the auxin receptor TIR1 signaling pathway.

Modulation of the Thioredoxin System

The thioredoxin (Trx) system is a major antioxidant system in cells, playing a crucial role in maintaining redox homeostasis. Some 1,3-benzodioxole derivatives have been shown to enhance the anti-proliferative effects of other agents by inhibiting the thioredoxin system. This leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and promoting apoptosis in cancer cells.[12][20]

Caption: Inhibition of the Thioredoxin System by a 1,3-Benzodioxole-5-carboxamide Derivative.

Auxin Receptor TIR1 Signaling Pathway

Certain derivatives of 1,3-benzodioxole have been identified as potent auxin receptor agonists. They can bind to the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) protein, which is part of an SCF E3 ubiquitin ligase complex. This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin response genes and promoting plant growth, particularly root development.[21][22][23]

Caption: Auxin Receptor TIR1 Signaling Pathway Activated by a 1,3-Benzodioxole-5-carboxamide Derivative.

Conclusion

This technical guide provides a detailed summary of the core physicochemical properties of 1,3-Benzodioxole-5-carboxamide, along with standardized experimental protocols for their determination. The presented data and methodologies are crucial for researchers and scientists involved in the discovery and development of new therapeutic agents based on the 1,3-benzodioxole scaffold. The exploration of its biological activities, particularly in modulating key signaling pathways, highlights the potential of this compound and its derivatives for further investigation in various disease models. Future work should focus on obtaining experimental data for properties that are currently only predicted and further elucidating the mechanisms of action of its biologically active derivatives.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. THE EMERGING ROLE OF THE THIOREDOXIN SYSTEM IN ANGIOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Thioredoxin and Thioredoxin Target Proteins: From Molecular Mechanisms to Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redox Signaling Mediated by Thioredoxin and Glutathione Systems in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 1,3-Benzodioxole-5-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. byjus.com [byjus.com]

- 13. chem.ws [chem.ws]

- 14. scribd.com [scribd.com]

- 15. pKa values in organic chemistry – Making maximum use of the available data | Semantic Scholar [semanticscholar.org]

- 16. m.youtube.com [m.youtube.com]

- 17. agilent.com [agilent.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. acdlabs.com [acdlabs.com]

- 20. Thioredoxin Signaling Pathways in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Video: Boiling Points - Concept [jove.com]

- 23. researchgate.net [researchgate.net]

The Multifaceted Therapeutic Potential of 1,3-Benzodioxole-5-carboxamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its presence in numerous biologically active natural products and synthetic compounds. Among its varied derivatives, the 1,3-benzodioxole-5-carboxamide core has emerged as a versatile pharmacophore, yielding compounds with a broad spectrum of therapeutic activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential in drug discovery and development.

Quantitative Analysis of Biological Activities

The biological evaluation of 1,3-benzodioxole-5-carboxamide derivatives has revealed their potential in diverse therapeutic areas, including metabolic disorders, oncology, and agriculture. The following tables summarize the quantitative data from various studies, highlighting the structure-activity relationships and the potency of these compounds.

Table 1: Antidiabetic and Cytotoxic Activities of Selected 1,3-Benzodioxole-5-carboxamide Derivatives

| Compound ID | α-Amylase Inhibition (IC₅₀, µM) | Cytotoxicity (Hek293t, IC₅₀, µM) | Reference |

| IIa | 0.85 | > 150 | [1] |

| IIc | 0.68 | > 150 | [1] |

Hek293t: Human embryonic kidney cells

Table 2: Anticancer Activity of Arsenical-Conjugated 1,3-Benzodioxole-5-carboxamide Derivatives

| Compound ID | Cell Line | Anti-proliferation (IC₅₀, µmol·L⁻¹) | Reference |

| PZ2 | 4T1 | 0.89 ± 0.07 | [2] |

| A549 | 1.12 ± 0.11 | [2] | |

| HepG2 | 1.34 ± 0.15 | [2] | |

| HeLa | 1.05 ± 0.09 | [2] | |

| PFZ2 | 4T1 | 0.75 ± 0.06 | [2] |

| A549 | 0.98 ± 0.08 | [2] | |

| HepG2 | 1.21 ± 0.13 | [2] | |

| HeLa | 0.92 ± 0.07 | [2] |

4T1: Mouse breast cancer; A549: Human lung cancer; HepG2: Human liver cancer; HeLa: Human cervical cancer.

Table 3: Root Growth-Promoting Activity of N-(benzo[d][1][3]dioxol-5-yl)-2-(one-benzylthio)acetamide Derivatives

| Compound ID | Concentration (µM) | Promotive Rate on Oryza sativa Primary Root Elongation (%) | Reference |

| K-10 | 1 | 34.4 | [3][4] |

| 5 | 65.1 | [3][4] | |

| HTS05309 (Lead) | 1 | 14.6 | [3][4] |

| 5 | 41.8 | [3][4] | |

| NAA (Reference) | 0.005 | 5.8 | [3][4] |

| 0.05 | -12.3 | [3][4] |

NAA: 1-Naphthylacetic acid, a synthetic auxin.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 1,3-benzodioxole-5-carboxamide derivatives, as cited in the literature.

General Synthesis of 1,3-Benzodioxole-5-carboxamide Derivatives

This protocol describes a common method for the amide coupling reaction to synthesize the target compounds.[5]

Materials:

-

Benzo[d][1][3]dioxole-5-carboxylic acid or a derivative thereof

-

Appropriate aniline derivative

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

32% Hydrochloric acid (HCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon gas

Procedure:

-

Dissolve the starting carboxylic acid in DCM in a round-bottom flask under an argon atmosphere.

-

Add EDCI and DMAP to the solution and stir for 30 minutes at room temperature.

-

Add the corresponding aniline derivative to the reaction mixture.

-

Stir the reaction mixture for 48 hours at room temperature.

-

Upon completion, perform an extraction using a 32% HCl solution.

-

Dry the organic layer with anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the final 1,3-benzodioxole-5-carboxamide derivative.

In Vitro α-Amylase Inhibition Assay

This chromogenic assay is used to determine the inhibitory activity of compounds against α-amylase, a key enzyme in carbohydrate digestion.[1]

Materials:

-

α-Amylase solution

-

Test compounds (1,3-benzodioxole-5-carboxamide derivatives)

-

Starch solution (substrate)

-

Phosphate buffer (pH 6.9)

-

3,5-Dinitrosalicylic acid (DNSA) reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare various concentrations of the test compounds in a suitable solvent.

-

In a 96-well microplate, add a solution of α-amylase to each well.

-

Add the test compound solutions to the respective wells and pre-incubate the mixture for a specified time at a controlled temperature.

-

Initiate the enzymatic reaction by adding the starch solution to all wells.

-

Incubate the plate for a defined period at a controlled temperature and pH.

-

Stop the reaction by adding the DNSA reagent.

-

Heat the plate to develop the color.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method to assess the cytotoxicity of compounds on cell lines.[1]

Materials:

-

Human cell lines (e.g., Hek293t, cancer cell lines)

-

Cell culture medium

-

Test compounds

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

-

96-well culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight in an incubator.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Replace the existing medium with the medium containing the test compounds.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add the MTS reagent to each well.

-

Incubate for an additional 1-4 hours to allow for the conversion of MTS to formazan by viable cells.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 1,3-benzodioxole-5-carboxamide derivatives stem from their ability to interact with various molecular targets and modulate specific signaling pathways.

Auxin Receptor Agonism for Root Growth Promotion

A series of N-(benzo[d][1][3]dioxol-5-yl)-2-(one-benzylthio)acetamide derivatives have been identified as potent auxin receptor agonists.[3][4] These compounds promote root growth by binding to the auxin receptor TIR1 (Transport Inhibitor Response 1), mimicking the action of the natural plant hormone auxin. This interaction initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes involved in root development.

Inhibition of the Thioredoxin System in Cancer

Certain 1,3-benzodioxole-5-carboxamide derivatives, particularly those conjugated with arsenicals, have demonstrated potent anticancer activity by inhibiting the thioredoxin (Trx) system.[2] The Trx system, which includes thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is crucial for maintaining cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. Inhibition of this system leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis in cancer cells.

General Experimental Workflow

The discovery and development of novel 1,3-benzodioxole-5-carboxamide derivatives typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Conclusion

The 1,3-benzodioxole-5-carboxamide scaffold represents a highly promising starting point for the development of novel therapeutic agents. The derivatives synthesized to date have demonstrated significant potential in a variety of biological contexts, from regulating plant growth to combating cancer and metabolic diseases. The data and protocols presented in this guide underscore the versatility of this chemical class and provide a solid foundation for future research. Further exploration of structure-activity relationships, optimization of lead compounds, and detailed investigation of their mechanisms of action will be crucial in translating the therapeutic potential of these derivatives into clinical applications.

References

Spectroscopic Analysis of 1,3-Benzodioxole-5-carboxamide: A Technical Guide

Introduction

1,3-Benzodioxole-5-carboxamide is a chemical compound of interest in various fields, including medicinal chemistry and materials science, due to its unique structural motif. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides an in-depth analysis of 1,3-Benzodioxole-5-carboxamide using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 1,3-Benzodioxole-5-carboxamide and its closely related analogue, 1,3-Benzodioxole-5-carboxylic acid. The data for the carboxylic acid is included for comparative purposes, as its spectroscopic features are well-documented and share significant similarities with the target carboxamide.

Table 1: ¹H NMR Spectroscopic Data (Predicted and from Related Structures)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-2', H-6' | 7.3 - 7.5 | m | - | Aromatic protons ortho to the carboxamide group. |

| H-4' | 6.8 - 7.0 | d | ~8.0 | Aromatic proton para to the carboxamide group. |

| -OCH₂O- | ~6.0 | s | - | Methylene protons of the dioxole ring. |

| -CONH₂ | 5.5 - 7.5 | br s | - | Amide protons, chemical shift can be variable and concentration-dependent. |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and computational models. Actual values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | 165 - 170 | Carbonyl carbon of the amide. |

| C-3a', C-7a' | 147 - 150 | Aromatic carbons attached to the oxygen atoms of the dioxole ring. |

| C-5' | 125 - 130 | Aromatic carbon attached to the carboxamide group. |

| C-4', C-6', C-7' | 108 - 125 | Remaining aromatic carbons. |

| -OCH₂O- | ~101 | Methylene carbon of the dioxole ring. |

Note: These are predicted values and should be confirmed by experimental data.

Table 3: IR Spectroscopic Data (from 1,3-Benzodioxole-5-carboxylic acid)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Strong, Broad | N-H stretching (for carboxamide) |

| ~3000-3100 | Medium | Aromatic C-H stretching |

| ~2850-2950 | Medium | Aliphatic C-H stretching (from -OCH₂O-) |

| ~1680 | Strong | C=O stretching (Amide I band) |

| ~1600 | Medium | N-H bending (Amide II band) and C=C stretching |

| ~1250 | Strong | C-O-C asymmetric stretching |

| ~1040 | Strong | C-O-C symmetric stretching |

Note: The data presented is for 1,3-Benzodioxole-5-carboxylic acid, which will show a broad O-H stretch instead of the N-H stretches. The other peaks are expected to be in similar regions for the carboxamide.

Table 4: Mass Spectrometry Data (from 1,3-Benzodioxole-5-carboxylic acid)

| m/z | Relative Intensity (%) | Assignment |

| 166 | 100 | [M]⁺ (Molecular ion of the carboxylic acid) |

| 149 | 35 | [M - OH]⁺ |

| 121 | 15 | [M - COOH]⁺ |

| 93 | 20 | Further fragmentation |

| 65 | 30 | Aromatic ring fragment |

Note: The molecular ion for 1,3-Benzodioxole-5-carboxamide is expected at m/z 165. The fragmentation pattern will also differ due to the presence of the amide group.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 1,3-Benzodioxole-5-carboxamide is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz NMR spectrometer. A sufficient number of scans (typically 16-64) are accumulated to achieve a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 100 or 125 MHz. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. A typical spectrum is an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. For direct insertion, a small amount of the sample is placed in a capillary tube and heated to induce vaporization.

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules. The vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 1,3-Benzodioxole-5-carboxamide.

Caption: Workflow for the spectroscopic analysis of 1,3-Benzodioxole-5-carboxamide.

An In-Depth Technical Guide to 1,3-Benzodioxole-5-carboxamide: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzodioxole-5-carboxamide, also known as piperonylamide or 3,4-methylenedioxybenzamide, is a chemical compound featuring the 1,3-benzodioxole core structure. This scaffold is prevalent in numerous natural products and has served as a versatile starting point for the synthesis of a wide array of biologically active molecules. While the parent compound itself has a relatively simple structure, its history is intertwined with the broader exploration of 1,3-benzodioxole derivatives in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological activities of 1,3-Benzodioxole-5-carboxamide and its closely related derivatives, with a focus on quantitative data and detailed experimental protocols.

Discovery and Historical Synthesis

The first documented synthesis of 1,3-Benzodioxole-5-carboxamide can be traced back to a 1961 publication in the Journal of the American Chemical Society. The primary route to this compound has historically been through the derivatization of piperonylic acid (1,3-benzodioxole-5-carboxylic acid), a readily available starting material often derived from the oxidation of piperonal.

The most common synthetic approach involves the conversion of the carboxylic acid group of piperonylic acid into a more reactive acyl chloride, which is then reacted with an amine. This straightforward amidation reaction provides a reliable method for the preparation of 1,3-Benzodioxole-5-carboxamide and its N-substituted derivatives.

General Synthesis Workflow

The logical flow for the synthesis of 1,3-Benzodioxole-5-carboxamide from piperonal is depicted below.

Caption: General synthetic workflow for 1,3-Benzodioxole-5-carboxamide.

Key Experimental Protocols

Synthesis of Piperonylic Acid from Piperonal

Objective: To oxidize piperonal to piperonylic acid.

Materials:

-

Piperonal

-

Potassium permanganate (KMnO₄)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Water

-

Mechanical stirrer

-

Heating mantle/steam bath

-

Filtration apparatus

Procedure:

-

A suspension of piperonal in water is heated to 70-80°C with vigorous stirring to form an emulsion.

-

A solution of potassium permanganate in water is slowly added to the heated emulsion over a period of 40-45 minutes.

-

The reaction mixture is stirred and heated for an additional hour to ensure complete oxidation.

-

The solution is made alkaline by the addition of a 10% potassium hydroxide solution.

-

The hot mixture is filtered to remove the manganese dioxide precipitate. The precipitate is washed with hot water.

-

The combined filtrate is cooled and any unreacted piperonal is removed by filtration.

-

The filtrate is acidified with hydrochloric acid to precipitate the piperonylic acid.

-

The resulting solid is filtered, washed with cold water, and dried to yield piperonylic acid.

Synthesis of 1,3-Benzodioxole-5-carboxamide from Piperonylic Acid

Objective: To convert piperonylic acid to 1,3-Benzodioxole-5-carboxamide.

Materials:

-

Piperonylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., chloroform, dichloromethane)

-

Ammonia source (e.g., ammonium hydroxide) or appropriate amine for N-substituted derivatives

-

Triethylamine (for reactions with amine hydrochlorides)

-

Reaction flask with condenser and drying tube

-

Stirring apparatus

Procedure:

-

Acid Chloride Formation: Piperonylic acid is dissolved in a dry solvent, and thionyl chloride is added. The mixture is stirred, often with gentle heating or at room temperature, until the reaction is complete (evolution of HCl and SO₂ ceases). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude piperonoyl chloride.

-

Amidation: The crude piperonoyl chloride is dissolved in a dry solvent and cooled in an ice bath. A solution of the amine (or ammonia) and a base like triethylamine (if necessary) in the same solvent is added dropwise with stirring. The reaction is typically stirred for several hours at room temperature.

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Biological Activities and Quantitative Data

The 1,3-benzodioxole moiety is a key pharmacophore in a variety of biologically active compounds. While specific quantitative data for the unsubstituted 1,3-Benzodioxole-5-carboxamide is limited in publicly available literature, numerous studies have explored the activities of its derivatives. The data presented below is for structurally related compounds containing the 1,3-benzodioxole-5-carboxamide core and highlights the potential therapeutic areas for this class of molecules.

Anticonvulsant Activity

Several benzamide derivatives have been investigated for their anticonvulsant properties. The maximal electroshock (MES) seizure test is a common screening model.

| Compound | Animal Model | Administration Route | ED₅₀ (mg/kg) | Reference |

| 4-Amino-(2-methyl-4-aminophenyl)benzamide | Mice | Intraperitoneal | 15.4 | |

| Ameltolide (related benzamide) | Mice | Intraperitoneal | <15.4 | |

| Phenytoin (standard drug) | Mice | Intraperitoneal | ~15-20 | |

| Carbamazepine (standard drug) | Mice | Intraperitoneal | ~15-20 |

Antimicrobial Activity

The antimicrobial potential of benzamide derivatives has also been explored, with Minimum Inhibitory Concentration (MIC) values determined against various pathogens.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| N-benzylidene-3,4-dimethoxybenzohydrazide derivatives | S. aureus | Varies | |

| N-benzylidene-3,4-dimethoxybenzohydrazide derivatives | E. coli | Varies | |

| N-benzylidene-3,4-dimethoxybenzohydrazide derivatives | C. albicans | Varies |

Cytotoxicity Against Cancer Cell Lines

Derivatives of 1,3-benzodioxole have been evaluated for their cytotoxic effects on various cancer cell lines.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Piperine (contains 1,3-benzodioxole) | HeLa | Varies | |

| Piperine (contains 1,3-benzodioxole) | MCF-7 | Varies | |

| N-(3,4-dimethoxyphenyl)benzo[d][1][2]dioxole-5-carboxamide | Hep3B | Varies |

Signaling Pathways and Mechanisms of Action

The specific signaling pathways modulated by the parent 1,3-Benzodioxole-5-carboxamide are not well-defined. However, studies on its derivatives provide insights into potential mechanisms of action.

Potential Anticonvulsant Mechanism

The anticonvulsant activity of some benzamides is attributed to their ability to modulate voltage-gated sodium and calcium channels, which are crucial for neuronal excitability.

Caption: Putative anticonvulsant mechanism of benzamide derivatives.

Conclusion

1,3-Benzodioxole-5-carboxamide is a foundational molecule within the broader class of biologically active benzodioxoles. Its synthesis is well-established, primarily through the amidation of piperonylic acid. While the parent compound itself has not been extensively studied for its biological activities, its derivatives have shown promise as anticonvulsant, antimicrobial, and cytotoxic agents. Future research should focus on elucidating the specific pharmacological profile of the unsubstituted 1,3-Benzodioxole-5-carboxamide to better understand the structure-activity relationships within this important class of compounds and to potentially uncover novel therapeutic applications. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

potential therapeutic targets of 1,3-Benzodioxole-5-carboxamide

An In-depth Technical Guide to the Potential Therapeutic Targets of 1,3-Benzodioxole-5-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole-5-carboxamide scaffold is a key structural motif found in a variety of compounds with significant therapeutic potential. While the parent molecule itself has not been extensively characterized as a bioactive agent, its derivatives have been the subject of numerous studies, revealing a range of biological activities. This technical guide provides a comprehensive overview of the identified therapeutic targets of 1,3-benzodioxole-5-carboxamide derivatives, with a focus on their applications in oncology. The information presented herein is intended to support further research and drug development efforts in this promising area.

Key Therapeutic Targets

Research has identified three primary therapeutic targets for derivatives of 1,3-benzodioxole-5-carboxamide:

-

Thioredoxin Reductase (TrxR): A key enzyme in the thioredoxin system, which is crucial for maintaining cellular redox balance. Its inhibition can lead to oxidative stress and apoptosis in cancer cells.

-

P-glycoprotein (P-gp): An ATP-binding cassette (ABC) transporter that functions as an efflux pump, contributing to multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic agents out of the cell.

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Quantitative Data Summary

The following table summarizes the available quantitative data for the activity of various 1,3-benzodioxole-5-carboxamide derivatives against their respective targets.

| Derivative | Target | Activity Type | Value | Cell Line/System | Reference |

| 3-(Benzo[d][1][2]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide (Compound 1l ) | VEGFR1 | IC50 | 2.5 µM | In vitro enzyme assay | [3][4] |

| 3-(Benzo[d][1][2]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide (Compound 1l ) | P-gp | EC50 | 35-74 µM | P-gp efflux pump inhibition | [3][4] |

| 2,3-dihydrobenzo[b][1][5]dioxin-6-yl substituted thiophene-2-carboxamide (Compound 1m ) | VEGFR1 | IC50 | 1.9 µM | In vitro enzyme assay | [3][4] |

| 2,3-dihydrobenzo[b][1][5]dioxin-6-yl substituted thiophene-2-carboxamide (Compound 1m ) | P-gp | EC50 | 35-74 µM | P-gp efflux pump inhibition | [3][4] |

| N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)benzo[d][1][2]dioxole-5-carboxamide (PZ2) and related arsenicals | TrxR | IC50 | Not explicitly stated in the provided text, but described as having a strong inhibitory effect. | Cancer cell lines (in vitro) and in vivo models | [6] |

Signaling Pathways and Mechanisms of Action

Thioredoxin System Inhibition

Derivatives of 1,3-benzodioxole conjugated with arsenicals have been shown to inhibit the thioredoxin system, a critical pathway for maintaining cellular redox homeostasis.[6] By inhibiting thioredoxin reductase (TrxR), these compounds disrupt the cell's ability to counteract oxidative stress, leading to an accumulation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells.[6]

Inhibition of Thioredoxin Reductase by a 1,3-Benzodioxole Derivative.

Overcoming Multidrug Resistance via P-glycoprotein Inhibition

Certain thiophene carboxamide derivatives bearing the 1,3-benzodioxole moiety have demonstrated the ability to inhibit the P-glycoprotein (P-gp) efflux pump.[3][4] P-gp is a major contributor to multidrug resistance in cancer.[5][7] By blocking the function of P-gp, these compounds prevent the efflux of chemotherapeutic drugs, thereby increasing their intracellular concentration and enhancing their cytotoxic effects.[3][4]

Mechanism of P-glycoprotein Inhibition.

Inhibition of Angiogenesis through VEGFR Signaling

Derivatives of 1,3-benzodioxole have also been identified as inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR1.[3][4] VEGF and its receptors are central to the process of angiogenesis, which is the formation of new blood vessels that tumors require to grow and metastasize.[1][2][8] By blocking VEGFR signaling, these compounds can inhibit angiogenesis, thereby cutting off the tumor's blood supply and impeding its growth.[3][4]

Inhibition of the VEGF Signaling Pathway.

Experimental Protocols

Thioredoxin Reductase (TrxR) Activity Assay

This protocol is a general guideline for determining TrxR activity based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

-

Cell lysate or purified TrxR

-

TrxR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, with 1 mM EDTA)

-

NADPH solution

-

DTNB solution

-

TrxR inhibitor (for specific activity measurement)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell lysates by homogenization or sonication in cold TrxR Assay Buffer. Centrifuge to remove cell debris and determine the protein concentration of the supernatant.

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the sample (cell lysate or purified enzyme), TrxR Assay Buffer, and either the TrxR inhibitor (for background measurement) or vehicle.

-

Initiation of Reaction: Start the reaction by adding NADPH and DTNB to each well.

-

Measurement: Immediately measure the absorbance at 405-412 nm in kinetic mode for a set period (e.g., 20-40 minutes) at a constant temperature (e.g., 25°C).

-

Calculation: The rate of increase in absorbance is proportional to the TrxR activity. The specific TrxR activity is calculated by subtracting the rate of the inhibitor-containing sample from the total rate.

VEGFR Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against VEGFR.

Materials:

-

Recombinant VEGFR enzyme

-

Kinase assay buffer

-

ATP solution

-

Substrate (e.g., a synthetic peptide)

-

Test compound (1,3-benzodioxole-5-carboxamide derivative)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well or 384-well plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

-

Reaction Setup: In a microplate, add the VEGFR enzyme, the kinase assay buffer, and the test compound at various concentrations.

-

Initiation of Kinase Reaction: Start the reaction by adding a mixture of the substrate and ATP. Incubate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration.

-

Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

-

Measurement: Read the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

P-glycoprotein (P-gp) Efflux Assay

This protocol outlines a general method to evaluate the inhibitory effect of compounds on P-gp-mediated efflux.

Materials:

-

P-gp overexpressing cells (e.g., MDR cell lines) and the corresponding parental cells

-

Fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM)

-

Test compound (1,3-benzodioxole-5-carboxamide derivative)

-

Known P-gp inhibitor (positive control, e.g., Verapamil)

-

Cell culture medium

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed the P-gp overexpressing and parental cells in a multi-well plate and allow them to adhere overnight.

-

Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or the positive control for a specific time.

-

Substrate Loading: Add the fluorescent P-gp substrate to the wells and incubate to allow for cellular uptake.

-

Efflux Measurement: After incubation, wash the cells to remove the extracellular substrate. Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader. In some protocols, the fluorescence of the supernatant is measured to quantify the effluxed substrate.

-

Data Analysis: A decrease in the efflux of the fluorescent substrate (i.e., an increase in intracellular fluorescence) in the presence of the test compound indicates P-gp inhibition. Calculate the EC50 value, which is the concentration of the compound that causes 50% of the maximum inhibition of efflux.

Conclusion

Derivatives of 1,3-benzodioxole-5-carboxamide represent a versatile class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their ability to target key pathways involved in cancer progression, such as redox homeostasis, drug resistance, and angiogenesis, makes them attractive candidates for further investigation. The data and protocols presented in this guide provide a foundation for researchers to explore the therapeutic utility of this chemical scaffold and to design and synthesize new derivatives with improved potency and selectivity. Future studies should focus on elucidating the structure-activity relationships of these compounds, optimizing their pharmacokinetic properties, and evaluating their efficacy in preclinical and clinical settings.

References

- 1. cusabio.com [cusabio.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide overcomes cancer chemoresistance via inhibition of angiogenesis and P-glycoprotein efflux pump activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide overcomes cancer chemoresistance via inhibition of angiogenesis and P-glycoprotein efflux pump activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 1,3-Benzodioxole-5-carboxamide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole scaffold is a privileged structural motif found in numerous biologically active compounds, including natural products and synthetic molecules. Its unique electronic and conformational properties make it a valuable component in drug design. The 5-carboxamide derivative, in particular, serves as a versatile template for developing novel therapeutic agents across various disease areas. This technical guide provides an in-depth overview of the in silico methodologies employed to model the interactions of 1,3-benzodioxole-5-carboxamide derivatives with their biological targets. We will delve into computational techniques, present quantitative data from relevant studies, and provide detailed experimental protocols to aid researchers in this field.

Computational Methodologies in the Study of 1,3-Benzodioxole-5-carboxamide Derivatives

In silico modeling plays a pivotal role in the rational design and optimization of 1,3-benzodioxole-5-carboxamide-based compounds. These computational approaches accelerate the drug discovery process by predicting molecular interactions, binding affinities, and pharmacokinetic properties, thereby reducing the need for extensive and costly experimental screening.

Key computational techniques include:

-

Virtual Screening and Pharmacophore Modeling: These methods are employed to identify potential lead compounds from large chemical databases.[1][2] Pharmacophore models define the essential three-dimensional arrangement of chemical features necessary for biological activity, guiding the selection of molecules with a higher probability of being active.[1][2]

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[3] It is instrumental in understanding the binding mode and estimating the strength of the interaction, often expressed as a docking score or binding energy.[1][2][4]

-

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time.[5][6][7][8] This method helps to assess the stability of the binding pose obtained from molecular docking and to identify key residues involved in the interaction.

-

In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development.[9][10] Various computational models are available to estimate these properties, helping to identify candidates with favorable drug-like profiles.[3][5][9][10][11]

Key Biological Targets and Quantitative Data

In silico studies have identified several biological targets for 1,3-benzodioxole-5-carboxamide derivatives. The following tables summarize quantitative data from molecular docking and biological activity studies on analogous compounds.

Table 1: Molecular Docking Scores of 1,3-Benzodioxole Derivatives against Various Targets

| Compound ID | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |

| K-10 | TIR1 (Auxin Receptor) | -8.62 kJ/mol | Not Specified | [1][2] |

| NAA (Reference) | TIR1 (Auxin Receptor) | -7.67 kJ/mol | Not Specified | [1][2] |

| y12d | P-glycoprotein (P-gp) | Not Specified | Gln725 | [12] |

| d7 | P-glycoprotein (P-gp) | Not Specified | Not Specified | [12] |

| S8 | GID1 (Gibberellin Receptor) | Not Specified | Phe238, Ser191 | [12] |

| MDC | Myeloperoxidase (MPO) | -7.74 | Not Specified | [4] |

| ADC | Myeloperoxidase (MPO) | -7.79 | Not Specified | [4] |

Table 2: Biological Activity and In Silico ADMET Predictions for Selected 1,3-Benzodioxole Derivatives

| Compound ID | Biological Activity | ADMET Property | Predicted Value | Reference |

| K-10 | Root growth promotion | Drug-likeness | Fulfills Lipinski's Rule of Five | [1][2] |

| y12d | P-gp inhibition (MDR reversal) | Cytotoxicity | Low | [12] |

| d7 | P-gp inhibition (MDR reversal) | Cytotoxicity | Low | [12] |

| S8 | Gibberellin-like activity | Not Specified | Not Specified | [12] |

| MDC | MPO Inhibition | Oral Bioavailability | Good | [3] |

| ADC | MPO Inhibition | Oral Bioavailability | Good | [3] |

Signaling Pathways and Mechanisms of Action

The biological effects of 1,3-benzodioxole-5-carboxamide derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.

One well-studied example is the auxin signaling pathway, where certain 1,3-benzodioxole derivatives act as agonists of the TIR1 receptor.[1][2] The binding of these compounds to TIR1 initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, ultimately promoting root growth.[1][2]

Experimental Workflows

The in silico investigation of 1,3-benzodioxole-5-carboxamide derivatives typically follows a structured workflow, from initial library screening to detailed analysis of lead candidates.

Detailed Experimental Protocols

To ensure the reproducibility and accuracy of in silico studies, it is essential to follow detailed and validated protocols. Below are methodologies for key experiments cited in the literature.

Virtual Screening Protocol

This protocol outlines the steps for identifying novel auxin agonists from a large compound database, as described in studies on TIR1 receptor agonists.[1][2]

-

Database Preparation: The Maybridge database, containing over 53,000 small molecules, is selected for virtual screening.[1][2]

-

Initial Filtering: The database is first filtered based on "herbicide-likeness" and Lipinski's Rule of Five using appropriate software (e.g., Molecular Operating Environment - MOE).[1][2] This step narrows down the number of candidate molecules.

-

Pharmacophore Model Generation: A pharmacophore model is established based on the known binding mode of auxin to the TIR1 receptor. The model typically includes features like hydrophobic centroids, aromatic centroids, and hydrogen-bond acceptors.[1][2]

-

Pharmacophore-Based Screening: The filtered library of compounds is screened against the generated pharmacophore model to identify molecules that match the required chemical features.

-

Physicochemical Property Filtering: The resulting set of molecules is further filtered based on physicochemical properties to reduce the number of candidates for the computationally intensive docking step.[1][2]

-

Molecular Docking: The final set of candidate molecules is subjected to molecular docking against the crystal structure of the target protein (e.g., TIR1). The top-scoring compounds are selected as hits for further investigation.[1][2]

Molecular Docking Protocol

This protocol provides a general methodology for performing molecular docking analysis to investigate the binding modes of 1,3-benzodioxole derivatives.

-

Protein and Ligand Preparation:

-

The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

-

The 3D structures of the 1,3-benzodioxole-5-carboxamide derivatives are generated and energy-minimized using a suitable force field.

-

-

Binding Site Definition: The active site of the protein is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, MOE-Dock) is used to perform the docking simulations. A number of docking poses (e.g., 200) are generated for each ligand.[2]

-

Pose Selection and Analysis: The docking poses are ranked based on their docking scores or binding energies. The lowest energy conformation is typically selected as the most probable binding mode.[1][2]

-

Interaction Analysis: The interactions between the ligand and the protein in the selected binding pose are analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

In Silico ADMET Prediction Protocol

This protocol describes the general steps for predicting the ADMET properties of candidate compounds using online web servers or specialized software.

-

Compound Input: The chemical structure of the 1,3-benzodioxole-5-carboxamide derivative is provided as input to the ADMET prediction tool (e.g., in SMILES or SDF format).

-

Property Selection: The specific ADMET properties to be predicted are selected. These may include:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

-

Excretion: Renal clearance.

-

Toxicity: AMES mutagenicity, hepatotoxicity, cardiotoxicity.

-

-

Prediction and Analysis: The software calculates the selected ADMET properties based on its underlying models. The results are analyzed to assess the drug-likeness and potential liabilities of the compound. Multiple tools may be used to compare and validate the predictions.[9]

Conclusion

In silico modeling is an indispensable tool in the modern drug discovery and development pipeline for 1,3-benzodioxole-5-carboxamide derivatives. By leveraging a combination of virtual screening, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently identify and optimize promising lead compounds. The methodologies and data presented in this technical guide offer a comprehensive resource for scientists and professionals engaged in the design and investigation of this important class of molecules. As computational methods continue to evolve in accuracy and sophistication, their impact on the development of novel therapeutics based on the 1,3-benzodioxole scaffold is expected to grow significantly.

References

- 1. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 2. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. public.pensoft.net [public.pensoft.net]

- 6. 3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. osti.gov [osti.gov]

- 8. Docking, Molecular Dynamics Simulation and Synthesis of New Fenobam Analogues as mGlu5 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents [jonuns.com]

- 11. saapjournals.org [saapjournals.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Structural Analogs of 1,3-Benzodioxole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural analogs of 1,3-Benzodioxole-5-carboxamide, detailing their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this versatile chemical scaffold.

Introduction

The 1,3-benzodioxole moiety is a prominent heterocyclic scaffold found in numerous naturally occurring and synthetic compounds with a wide range of biological activities. Analogs of 1,3-Benzodioxole-5-carboxamide have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antitumor, antidiabetic, and antifungal effects. This guide explores key structural modifications of the 1,3-Benzodioxole-5-carboxamide core and their impact on biological activity, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Antitumor Activity of 1,3-Benzodioxole-5-carboxamide Analogs

A significant area of investigation for 1,3-benzodioxole derivatives has been their potential as anticancer agents. These compounds have been shown to exert cytotoxic effects against various cancer cell lines through multiple mechanisms.

Quantitative Data: Cytotoxicity of Analogs

The following table summarizes the cytotoxic activity (IC50 values) of representative 1,3-benzodioxole-5-carboxamide analogs against different human cancer cell lines.

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| YL201 | (E)-3-(benzo[d][1][2]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide | MDA-MB-231 (Breast) | 4.92 ± 1.09 | [3] |

| Compound 5 | 4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazide | A549 (Lung) | 10.67 ± 1.53 | [2] |

| C6 (Glioma) | 4.33 ± 1.04 | [2] | ||

| MAZ2 | Conjugate of 1,3-benzodioxole derivative and an arsenical precursor | Molm-13 (Leukemia) | < 1 | [4] |

| K562 (Leukemia) | < 1 | [4] | ||

| 4T1 (Breast) | < 1 | [4] | ||

| H460 (Lung) | < 1 | [4] |

Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

Several 1,3-benzodioxole analogs exert their antitumor effects by interfering with microtubule dynamics, a critical process for cell division.[5] These compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[6][7]

The signaling pathway for apoptosis induction can be initiated through the intrinsic (mitochondrial) pathway. Inhibition of tubulin polymerization can lead to mitotic catastrophe, which in turn triggers the release of cytochrome c from the mitochondria into the cytoplasm. This event activates a caspase cascade, ultimately leading to programmed cell death.

Mechanism of tubulin polymerization inhibition leading to apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

1,3-Benzodioxole-5-carboxamide analogs (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antidiabetic Activity: α-Amylase Inhibition

Certain structural analogs of 1,3-Benzodioxole-5-carboxamide have been identified as potent inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help to control postprandial hyperglycemia, a key factor in the management of type 2 diabetes.

Quantitative Data: α-Amylase Inhibition

The following table presents the α-amylase inhibitory activity (IC50 values) of selected benzodioxole derivatives.

| Compound ID | General Structure | IC50 (µg/mL) | Reference |

| 4f | Benzodioxole aryl acetic acid derivative | 1.11 | [10] |

| 6b | Benzodioxole carboxamide derivative | 4.28 | [10] |

| Acarbose | (Positive Control) | 10.98 ± 0.03 | [11] |

| Compound 2 | 5-amino-nicotinic acid derivative | 12.91 ± 0.04 | [11] |

| Compound 4 | 5-amino-nicotinic acid derivative | 12.17 ± 0.14 | [11] |

Experimental Protocol: In Vitro α-Amylase Inhibition Assay (DNSA Method)

This assay determines the inhibitory effect of compounds on α-amylase activity by measuring the amount of reducing sugars produced from starch hydrolysis using the 3,5-dinitrosalicylic acid (DNSA) method.[12][13][14][15]

Materials:

-

Porcine pancreatic α-amylase

-

Starch solution (1% w/v in buffer)

-

Phosphate buffer (pH 6.9)

-

DNSA reagent

-

Test compounds dissolved in DMSO

-

Acarbose (positive control)

-

Spectrophotometer

Procedure:

-

Prepare different concentrations of the test compounds and acarbose in phosphate buffer.

-

In a test tube, mix 100 µL of the test compound solution with 100 µL of the α-amylase solution.

-

Incubate the mixture at 37°C for 10 minutes.

-

Add 100 µL of the starch solution to initiate the reaction and incubate for another 10 minutes at 37°C.

-

Stop the reaction by adding 200 µL of DNSA reagent.

-

Boil the mixture for 5 minutes, then cool to room temperature.

-

Dilute the reaction mixture with 3 mL of distilled water.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Fungicidal Activity: Succinate Dehydrogenase (SDH) Inhibition

Derivatives of 1,3-benzodioxole have been developed as potent fungicides that target the mitochondrial respiratory chain.

Quantitative Data: Antifungal and SDH Inhibitory Activity

The table below shows the in vitro fungicidal activity (EC50) and succinate dehydrogenase (SDH) inhibitory activity (IC50) of a representative 1,3-benzodioxole-pyrimidine derivative.

| Compound ID | Fungal Strain | EC50 (mg/L) | SDH IC50 (µM) | Reference |

| 5c | Botrytis cinerea | 0.44 | 3.41 | [3] |

| Alternaria solani | 0.07 | [3] | ||

| Gibberella zeae | 0.57 | [3] | ||

| (S)-5c | Alternaria solani | 0.06 | 2.92 | [3] |

| (R)-5c | Alternaria solani | 0.17 | 3.68 | [3] |